molecular formula C17H17BrN2O B2889783 1-(4-bromobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950353-63-6

1-(4-bromobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2889783
CAS RN: 950353-63-6
M. Wt: 345.24
InChI Key: HNGGXBRVFPRDAH-UHFFFAOYSA-N
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Description

The compound “1-(4-bromobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” seems to be a complex organic molecule. It likely contains a benzodiazepine core structure, which is a common feature in many pharmaceutical drugs . The “4-bromobenzyl” and “4-methyl” parts suggest substitutions at certain positions of the core structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic core structure . Detailed structural analysis would require techniques such as NMR, X-ray crystallography, or computational modeling.


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of a benzodiazepine core and bromobenzyl group suggests it might participate in reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Novel Synthetic Methodologies

Palladium-Catalyzed Carboamination Reactions : A study by Neukom et al. (2011) introduced a new synthesis of 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones through the palladium-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding these heterocyclic products in good yield. This methodology highlights a route for the synthesis of structurally diverse benzodiazepines, potentially including the target compound (Neukom, Aquino, & Wolfe, 2011).

Solid-Phase Synthesis Approach : Zhang et al. (2004) described an efficient method for the solid-phase construction of the tetrahydro-1,4-benzodiazepin-2-one scaffold, which is relevant for the synthesis of the compound . This approach allows for the rapid generation of structurally diverse products in high yields and excellent purities, demonstrating the versatility and efficacy of solid-phase synthesis in creating benzodiazepine derivatives (Zhang, Goodloe, Lou, & Saneii, 2004).

Biological Applications

Interaction with CNS Receptors : Pavlovsky et al. (2007) explored the synthesis of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and their affinity toward central nervous system (CNS) benzodiazepine receptors. Their research offers insights into how structural modifications of benzodiazepines can impact their interaction with biological targets, suggesting potential therapeutic applications for derivatives including the compound of interest (Pavlovsky et al., 2007).

Future Directions

While specific future directions for this compound are not known, similar compounds have been studied for their potential applications in medicine, particularly in the treatment of neurological disorders .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGXBRVFPRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

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